2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile
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Overview
Description
2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a unique structure that includes a thiopyrano[2,3-c]pyrrole core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone and an amine.
Introduction of the Thiopyrano Ring: This step involves the formation of the thiopyrano ring through a sulfur-containing reagent.
Functional Group Modifications:
Final Cyclization and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyrano ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The biological activity of this compound makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it valuable for medicinal chemistry research.
Medicine
Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases. Its ability to interact with biological targets could lead to the discovery of novel treatments.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism by which 2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile
- 2-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile
Uniqueness
The presence of the bromophenyl group in 2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile distinguishes it from its analogs. This group can influence the compound’s reactivity, biological activity, and overall properties, making it unique among similar compounds.
Properties
Molecular Formula |
C21H16BrN3O3S |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)-5,7-dioxo-4a,7a-dihydro-4H-thiopyrano[2,3-c]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C21H16BrN3O3S/c1-28-14-8-2-11(3-9-14)16-15(10-23)19(24)29-18-17(16)20(26)25(21(18)27)13-6-4-12(22)5-7-13/h2-9,16-18H,24H2,1H3 |
InChI Key |
RYQZQTPYOPTEQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC(=C2C#N)N |
Origin of Product |
United States |
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